molecular formula C12H16ClN3O4 B12715258 4-Morpholineacetamide, N-(2-nitrophenyl)-, monohydrochloride CAS No. 143579-19-5

4-Morpholineacetamide, N-(2-nitrophenyl)-, monohydrochloride

Cat. No.: B12715258
CAS No.: 143579-19-5
M. Wt: 301.72 g/mol
InChI Key: HHNOLUTZMHNOJI-UHFFFAOYSA-N
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Description

4-Morpholineacetamide, N-(2-nitrophenyl)-, monohydrochloride is a chemical compound known for its unique structure and properties It is a derivative of morpholine, an organic chemical compound that contains a six-membered ring with both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Morpholineacetamide, N-(2-nitrophenyl)-, monohydrochloride typically involves the reaction of morpholine with acetic anhydride to form morpholineacetamide. This intermediate is then reacted with 2-nitrobenzoyl chloride under controlled conditions to yield the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-Morpholineacetamide, N-(2-nitrophenyl)-, monohydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted morpholineacetamides.

Scientific Research Applications

4-Morpholineacetamide, N-(2-nitrophenyl)-, monohydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 4-Morpholineacetamide, N-(2-nitrophenyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Morpholineacetamide, N-(2-chlorophenyl)-, monohydrochloride
  • 4-Morpholineacetamide, N-(2-bromophenyl)-, monohydrochloride
  • 4-Morpholineacetamide, N-(2-methylphenyl)-, monohydrochloride

Comparison

Compared to its analogs, 4-Morpholineacetamide, N-(2-nitrophenyl)-, monohydrochloride is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The nitro group can undergo various transformations, making this compound versatile in synthetic applications and research.

Properties

CAS No.

143579-19-5

Molecular Formula

C12H16ClN3O4

Molecular Weight

301.72 g/mol

IUPAC Name

2-morpholin-4-yl-N-(2-nitrophenyl)acetamide;hydrochloride

InChI

InChI=1S/C12H15N3O4.ClH/c16-12(9-14-5-7-19-8-6-14)13-10-3-1-2-4-11(10)15(17)18;/h1-4H,5-9H2,(H,13,16);1H

InChI Key

HHNOLUTZMHNOJI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC(=O)NC2=CC=CC=C2[N+](=O)[O-].Cl

Origin of Product

United States

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